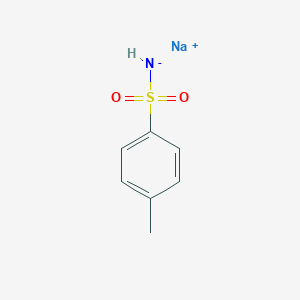

Sodium P-toluenesulfonamide

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;(4-methylphenyl)sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8NO2S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H-,8,9,10);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLHPYXKUOESEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[NH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties

Sodium p-toluenesulfonamide (B41071) is the sodium salt of p-toluenesulfonamide. The properties of the parent compound, p-toluenesulfonamide, are well-documented and provide insight into the behavior of its sodium salt. p-Toluenesulfonamide is a white crystalline solid. chemicalbook.com

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | chemicalbook.com |

| Molecular Weight | 171.22 g/mol | chemicalbook.com |

| Melting Point | 134-137 °C | chembk.com |

| Boiling Point | 221 °C (10 mmHg) | chemicalbook.com |

| Water Solubility | 0.32 g/100 mL (25 °C) | chembk.com |

| pKa | 10.20 | chemicalbook.com |

This table presents the physicochemical properties of p-toluenesulfonamide, the parent compound of sodium p-toluenesulfonamide.

Synthesis and Manufacturing

The synthesis of p-toluenesulfonamide (B41071), the precursor to sodium p-toluenesulfonamide, can be achieved through several methods. A common industrial approach involves the reaction of p-toluenesulfonyl chloride with ammonia (B1221849). orgsyn.org

Another method involves the direct amidation of p-toluenesulfonic acid. This can be accomplished by dissolving anhydrous p-toluenesulfonic acid in a solvent like dichloromethane, adding an organic boronic acid catalyst and a molecular sieve, and then introducing ammonia gas at low temperatures. google.com The organic boronic acid is believed to complex with the sulfonic acid, increasing its reactivity towards amidation. google.com

Microwave-assisted synthesis directly from sulfonic acids or their sodium salts has also been reported as a high-yielding method with good functional group tolerance. organic-chemistry.org

The sodium salt, this compound, is typically formed by reacting p-toluenesulfonamide with a sodium base, such as sodium hydroxide. wikipedia.org

Applications of P Toluenesulfonamide and Its Derivatives in Advanced Organic Synthesis and Catalysis

Role as Versatile Reagents in General Organic Transformations

P-toluenesulfonamide (B41071) (often abbreviated as TsNH2 or p-TSA) is a valuable and versatile building block in numerous organic transformations. patsnap.com Its utility stems from the reactivity of the sulfonamide group, which can act as both a nucleophile and, upon deprotonation, a good leaving group. This dual reactivity makes it a key ingredient in a variety of chemical reactions, including substitutions, additions, and rearrangements. patsnap.com

One of the fundamental applications of p-toluenesulfonamide is in the synthesis of other sulfonamides through N-alkylation, N-acylation, or N-arylation. acs.org It can also participate in condensation reactions with aldehydes and ketones. patsnap.com Furthermore, derivatives of p-toluenesulfonamide, such as N,N-dihalosulfonamides, are powerful reagents in their own right. For instance, N,N-dibromo-p-toluenesulfonamide (TsNBr2) serves as an efficient source of electrophilic bromine and a precursor for nitrene transfer reactions, enabling a range of transformations under mild conditions. thieme-connect.com

The versatility of p-toluenesulfonamide is further demonstrated in its use in multicomponent reactions. For example, it can be employed in the Ritter reaction, a process that traditionally uses nitriles, to trap cationic intermediates. core.ac.uk This adaptability underscores its importance as a fundamental reagent in the synthetic chemist's toolkit.

Synthesis of Structurally Diverse Sulfonamide-Based Compounds

P-toluenesulfonamide serves as a foundational starting material for the synthesis of a vast array of structurally diverse sulfonamide-based compounds. These compounds are of significant interest due to their wide-ranging applications, particularly in the pharmaceutical industry as intermediates for drugs like sulfathiazole (B1682510) and sulfamethoxazole. chemicalbook.com

The synthesis of N-alkyl p-toluenesulfonamides can be achieved through various methods. One approach involves the reaction of anhydrous p-toluenesulfonamide with a primary amine in the presence of a solid super acid catalyst. google.com Another efficient method is the aza-Michael addition of p-toluenesulfonamide to fumaric esters, promoted by potassium carbonate under ultrasound irradiation, which yields p-toluenesulfonamide derivatives in good to excellent yields. nih.gov

Modern synthetic methodologies have further expanded the toolbox for creating sulfonamide derivatives. For instance, a one-pot synthesis of primary sulfonamides has been developed using the sulfinylamine reagent N-sulfinyl-O-(tert-butyl)hydroxylamine and organometallic nucleophiles. acs.org Additionally, enantiomerically pure p-toluenesulfinamide can be prepared from sodium p-toluenesulfinate, which is then used to generate chiral sulfonamides. wipo.int These innovative methods provide access to a wide range of sulfonamide structures with high efficiency and selectivity.

Utilization in Heterocyclic Compound Synthesis

The reactivity of p-toluenesulfonamide and its derivatives makes them invaluable reagents in the construction of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

Aziridination and Aminohydroxylation Reactions

P-toluenesulfonamide is a key nitrogen source in aziridination reactions, which introduce a three-membered nitrogen-containing ring (aziridine) into a molecule. Aziridines are important synthetic intermediates and are found in some bioactive molecules. nih.gov Electrochemical methods have been developed for the aziridination of unactivated alkenes using p-toluenesulfonamide, offering a metal- and oxidant-free approach. nih.gov In these reactions, the alkene can be oxidized at an anode to form a radical cation, which then reacts with the sulfonamide via nucleophilic attack. nih.gov

Aminohydroxylation is another important transformation where derivatives of p-toluenesulfonamide are employed to introduce both an amino and a hydroxyl group across a double bond. This reaction provides a direct route to valuable 1,2-amino alcohols.

Oxidative Cyclization to Produce Various Heterocycles (e.g., Oxadiazoles, Isoxazoles, Pyrazoles)

P-toluenesulfonic acid (PTSA), a derivative of p-toluenesulfonamide, is an effective catalyst for the synthesis of various heterocycles through oxidative cyclization reactions. For example, a one-pot, three-component reaction of aldehydes, hydrazines, and alkynes using PTSA as a catalyst can efficiently produce 1,3,5-trisubstituted pyrazoles. rsc.org In this tandem process, PTSA catalyzes a Mannich-type reaction, followed by cyclization and oxidation to yield the final pyrazole (B372694) product. rsc.org This method provides a flexible and straightforward route to this important class of heterocycles.

Applications as Protecting Groups in Multi-Step Synthesis

In the complex world of multi-step organic synthesis, protecting groups are essential tools to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. The tosyl group (p-toluenesulfonyl), derived from p-toluenesulfonyl chloride, is a widely used protecting group for amines. patsnap.comutdallas.edu

The tosyl group is robust and stable to a wide range of reaction conditions, making it an ideal choice for protecting primary and secondary amines. It renders the amine nitrogen less nucleophilic and acidic, thus preventing side reactions. utdallas.edu The protection is typically achieved by reacting the amine with p-toluenesulfonyl chloride in the presence of a base.

A key advantage of the tosyl group is that it can be removed (deprotected) under specific conditions when its protective role is no longer needed. utdallas.edu This strategic use of protection and deprotection allows for the synthesis of complex molecules with high chemo- and regioselectivity.

Catalytic Roles of Sulfonamide-Derived Compounds and Supports

Beyond their role as reagents and protecting groups, derivatives of p-toluenesulfonamide are also finding applications in the development of novel catalysts and catalytic supports. For instance, p-toluenesulfonic acid (p-TSA) itself is an inexpensive, non-toxic, and efficient organic acid catalyst for a wide range of organic transformations. researchgate.net Its use often leads to high selectivity, excellent yields, and operational simplicity. researchgate.net

Furthermore, sulfonamide-derived ligands can be used to create transition metal catalysts with unique reactivity. For example, palladium catalysts incorporating sulfonamide-based ligands have been developed for the synthesis of substituted 1,4-benzodiazepines through the cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. mdpi.com In these systems, the nature of the ligand plays a crucial role in determining the reaction's efficiency and selectivity. mdpi.com

The development of catalysts supported on materials derived from p-toluenesulfonamide is another emerging area. These supported catalysts can offer advantages such as ease of separation and recyclability, contributing to more sustainable chemical processes.

Advanced Analytical Methodologies for Characterization and Quantification of P Toluenesulfonamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and for the quantitative analysis of p-toluenesulfonamide (B41071). These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its functional groups, electronic transitions, and atomic arrangement.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups present in the p-toluenesulfonamide molecule. researchgate.net The analysis of vibrational modes provides a molecular fingerprint, allowing for detailed structural confirmation.

In FT-IR analysis of p-TSA, characteristic absorption bands confirm the presence of its key structural features. For instance, the NH₂ group exhibits stretching vibrations around 3350 and 3250 cm⁻¹, while its bending vibration is observed near 1560 cm⁻¹. mdpi.com The aromatic nature of the molecule is indicated by C=C stretching bands at approximately 1475 and 1600 cm⁻¹ and Ar-H stretching above 3000 cm⁻¹. mdpi.com The sulfonamide group (SO₂NH₂) is identified by its characteristic S=O stretching vibrations. mdpi.com

FT-Raman spectroscopy provides complementary information. Studies have assigned the symmetric stretching of the S=O moiety of the sulfonamide group to a band around 1155 cm⁻¹. researchgate.net Computational studies, often using Density Functional Theory (DFT), are employed alongside experimental data to perform comprehensive vibrational spectral assignments, enhancing the accuracy of functional group identification. researchgate.netfigshare.comtandfonline.com

A summary of key vibrational bands for p-toluenesulfonamide is presented below:

| Functional Group | Vibrational Mode | FT-IR Wavenumber (cm⁻¹) mdpi.com | FT-Raman Wavenumber (cm⁻¹) researchgate.net |

| Amine (NH₂) | Stretching | 3350 and 3250 | - |

| Amine (NH₂) | Bending | 1560 | - |

| Aromatic Ring | C=C Stretching | 1475 and 1600 | - |

| Aromatic Ring | C-H Stretching | ~3000 | - |

| Sulfonyl (S=O) | Stretching | - | 1155 |

| Alkyl (C-H) | Stretching | ~2900 | - |

This table presents a selection of characteristic vibrational frequencies and is not exhaustive.

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is utilized for assessing the purity of p-toluenesulfonamide and for its quantification. researchgate.netnih.gov The technique is based on the absorption of UV or visible light by the molecule, which promotes electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the compound's electronic structure.

UV-Vis spectroscopy is often coupled with liquid chromatography (HPLC-UV) for highly effective quantitative analysis. nih.govlcms.cz For instance, a method for determining p-TSA residues in fish tissue uses absorbance detection at 226 nm. usgs.gov The intensity of the absorption is directly proportional to the concentration of the compound, allowing for precise quantification. This is particularly crucial for monitoring trace amounts of p-TSA as an impurity or degradation product in various matrices. nih.govnih.gov The development of highly sensitive UV detectors is essential for detecting genotoxic impurities at very low levels, as mandated by regulatory agencies. lcms.cz

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the definitive structural confirmation of organic molecules like p-toluenesulfonamide. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the chemical environment of each atom in the molecule. researchgate.netontosight.ai

In the ¹H-NMR spectrum of p-toluenesulfonamide, the protons on the aromatic ring typically appear as two distinct doublets in the region of 7-8 ppm, a characteristic pattern for a para-substituted benzene (B151609) ring. The methyl (CH₃) group protons resonate as a singlet around 2.4 ppm, and the amine (NH₂) protons of the sulfonamide group also produce a signal. chemicalbook.comresearchgate.net

The ¹³C-NMR spectrum provides complementary structural information. The carbon atoms of the aromatic ring, the methyl group, and the carbon atom attached to the sulfur atom all show distinct signals, confirming the carbon skeleton of the molecule. researchgate.net The interpretation of both ¹H and ¹³C NMR spectra allows for the unequivocal structural assignment of p-toluenesulfonamide. researchgate.net

A representative summary of NMR chemical shifts for p-toluenesulfonamide is provided below:

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity |

| ¹H-NMR | ||

| Aromatic H (ortho to SO₂NH₂) | ~7.7-7.8 | Doublet |

| Aromatic H (ortho to CH₃) | ~7.3 | Doublet |

| Amine (NH₂) | Variable | Singlet |

| Methyl (CH₃) | ~2.4 | Singlet |

| ¹³C-NMR | ||

| C-SO₂ | ~143 | - |

| C-CH₃ | ~138 | - |

| Aromatic CH (ortho to CH₃) | ~129 | - |

| Aromatic CH (ortho to SO₂) | ~127 | - |

| Methyl (CH₃) | ~21 | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from sources chemicalbook.com and researchgate.net.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating p-toluenesulfonamide from complex mixtures, allowing for its accurate quantification and the profiling of related impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of p-toluenesulfonamide and for identifying and quantifying its impurities. researchgate.netmatjournals.co.in Various HPLC methods have been developed, often employing reversed-phase chromatography with UV detection. usgs.govnih.gov

These methods are crucial in pharmaceutical analysis, where p-toluenesulfonamide can be a process-related impurity or a degradation product of active pharmaceutical ingredients. nih.govresearchgate.netmatjournals.co.in For example, a stability-indicating HPLC method was developed to determine p-toluenesulfonamide as a hydrolysis product of tolbutamide, with a lower limit of quantitation of 0.2 micrograms per 5-microliter injection. nih.gov The selection of the stationary phase (column), mobile phase composition, and detector wavelength is optimized to achieve the necessary separation and sensitivity. usgs.govoup.com The robustness of HPLC methods allows for their use in quality control laboratories to ensure that the levels of p-TSA and its related impurities in drug substances or products meet regulatory standards. lcms.czresearchgate.netmatjournals.co.in

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method used for both the qualitative and quantitative analysis of p-toluenesulfonamide. fu-berlin.dejst.go.jp This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

For the analysis of p-toluenesulfonamide, which is a relatively polar and non-volatile compound, a derivatization step is often required to increase its volatility and improve its chromatographic behavior. nih.govscispace.com A common derivatization agent is pentafluorobenzyl bromide (PFB-Br), which reacts with the sulfonamide group. nih.govscispace.com

The gas chromatograph separates the derivatized p-TSA from other components in the sample. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that serves as a molecular fingerprint, allowing for unambiguous identification. libretexts.org For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte are monitored, greatly enhancing sensitivity and selectivity. fu-berlin.denih.gov GC-MS methods have been successfully developed and validated for the determination of p-TSA in various complex matrices, including edible fish tissue and environmental water samples, with detection limits in the parts-per-billion (ppb) or nanogram-per-liter (ng/L) range. jst.go.jpnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis in Complex Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and essential tool for the trace determination of p-toluenesulfonamide and other sulfonamides in intricate matrices such as wastewater, surface water, groundwater, and drinking water. nih.govresearchgate.netnih.gov This technique offers high sensitivity and selectivity, enabling the detection and quantification of target analytes at nanogram per liter (ng/L) or parts per trillion (ppt) levels. researchgate.netnih.gov

The general workflow involves a sample preparation step, often utilizing solid-phase extraction (SPE) to enrich the analytes and remove interfering matrix components. researchgate.netfu-berlin.de The extracted sample is then injected into the LC system, where the compounds are separated based on their physicochemical properties. Following separation, the analytes enter the mass spectrometer. In tandem MS, a specific precursor ion for p-toluenesulfonamide is selected, fragmented, and one or more characteristic product ions are monitored. fu-berlin.de This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances selectivity and reduces background noise, allowing for unambiguous identification and accurate quantification. nih.govnih.gov

Research has demonstrated the successful application of LC-MS/MS for monitoring p-toluenesulfonamide in various water sources. For instance, a study in Berlin detected p-toluenesulfonamide in wastewater at concentrations up to 50.8 µg/L, in groundwater up to 41 µg/L, and in surface and drinking water at lower concentrations. researchgate.netnih.gov These methods are capable of achieving low limits of detection (LOD) and quantification (LOQ), often in the low ng/L range, making them suitable for environmental monitoring and risk assessment. nih.govnih.gov

| Parameter | LC-MS/MS Method for Sulfonamides | Reference |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.govresearchgate.net |

| Sample Matrices | Wastewater, Surface Water, Groundwater, Drinking Water | researchgate.netnih.govnih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) | researchgate.netfu-berlin.de |

| Detection Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | nih.govfu-berlin.denih.gov |

| Limit of Quantification (LOQ) | < 0.78 ng/L to 0.02 µg/L | nih.govresearchgate.netnih.gov |

Structural Elucidation Techniques

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This method has been employed to elucidate the crystal structure of p-toluenesulfonamide and its derivatives, providing invaluable insights into its molecular geometry, conformation, and intermolecular interactions. nsc.rupsu.edu

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles. researchgate.netresearchgate.net

Studies using this technique have revealed detailed structural information. For example, the crystal structure of a novel polymorph of p-toluenesulfonamide has been determined, highlighting differences in layer arrangements compared to previously known forms. nsc.rupsu.edu In another study, the tethering of a ruthenium complex to the benzene ring of p-toluenesulfonamide was shown to cause only minor changes to the sulfonamide's molecular geometry but effectively blocked typical hydrogen-bonding networks. iucr.org This level of structural detail is crucial for understanding the compound's physical properties and its interactions in various chemical and biological systems.

| Parameter | Value | Reference |

| Technique | Single Crystal X-ray Diffraction | nsc.rupsu.edu |

| Information Obtained | 3D atomic arrangement, bond lengths, bond angles, torsion angles | researchgate.netresearchgate.net |

| Key Finding | Determination of a novel polymorph of p-toluenesulfonamide | nsc.rupsu.edu |

Integrated Analytical Approaches for Environmental Monitoring and Mixture Analysis

Effective environmental monitoring of p-toluenesulfonamide and related compounds often requires an integrated analytical approach that combines multiple techniques to handle complex sample matrices and mixtures of contaminants. mdpi.com The ubiquitous presence of sulfonamides in the aquatic environment, stemming from various sources, necessitates methods that can simultaneously detect and quantify multiple analytes. researchgate.netnih.gov

A common strategy involves using a powerful separation technique like liquid chromatography (LC) or gas chromatography (GC) coupled with a highly selective detector, most notably a tandem mass spectrometer (MS/MS). nih.govfu-berlin.deresearchgate.net This combination allows for the separation of individual sulfonamides from a complex mixture before their sensitive and specific detection. nih.govfu-berlin.de Sample preparation is a critical first step, with solid-phase extraction (SPE) being a widely used technique to pre-concentrate the analytes and clean up the sample. nih.govfu-berlin.de

Studies have successfully developed and applied multi-residue methods for the simultaneous determination of numerous sulfonamides and their metabolites in water samples. nih.govnih.gov These integrated approaches are essential for obtaining a comprehensive picture of environmental contamination, tracking the fate of these compounds in the water cycle, and assessing potential risks to ecosystems and human health. nih.govfu-berlin.de The data generated from such monitoring programs can inform regulatory decisions and the development of strategies to mitigate pollution. ufz.de

Analytical Method Development and Validation Parameters

The development and validation of analytical methods for p-toluenesulfonamide are crucial to ensure the reliability and accuracy of the generated data. matjournals.co.in Validation is performed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate that the method is suitable for its intended purpose. matjournals.co.inresearchgate.net

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. matjournals.co.inresearchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. Regression coefficients (R²) greater than 0.99 are typically sought. nih.govmatjournals.co.in

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, with typical acceptance criteria ranging from 80% to 120%. matjournals.co.inarxiv.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values typically needing to be below 10-20%. nih.govmatjournals.co.inarxiv.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fu-berlin.deresearchgate.net

For example, a high-performance liquid chromatography (HPLC) method developed to determine p-toluenesulfonamide and other impurities in a drug substance was validated for specificity, linearity (R² > 0.9922), accuracy (recovery between 86.56% and 105.21%), and precision (RSD < 10%). matjournals.co.in Similarly, LC-MS/MS methods for environmental analysis are rigorously validated to ensure they can reliably quantify trace levels of contaminants. nih.govnih.gov

| Validation Parameter | Description | Typical Acceptance Criteria | Reference |

| Specificity | Ability to detect the analyte among other components. | Peak purity and resolution | matjournals.co.inresearchgate.net |

| Linearity (R²) | Proportionality of signal to concentration. | > 0.99 | nih.govmatjournals.co.in |

| Accuracy (% Recovery) | Closeness to the true value. | 80-120% | matjournals.co.inarxiv.org |

| Precision (% RSD) | Repeatability of measurements. | < 10-20% | nih.govmatjournals.co.inarxiv.org |

| LOD/LOQ | Lowest detectable/quantifiable concentration. | Method-dependent, often ng/L for trace analysis | fu-berlin.deresearchgate.net |

Characterization of Catalytic Systems Utilizing Sulfonamide Derivatives

Sulfonamide derivatives are increasingly being incorporated into catalytic systems due to their unique chemical properties. rsc.org The characterization of these heterogeneous catalysts is essential to understand their structure, morphology, and elemental composition, which in turn dictate their catalytic activity and stability. rsc.orgresearchgate.net

Advanced Microscopy and Elemental Analysis (FE-SEM, EDX, TEM, XPS, WDX, ICP-OES)

A suite of advanced analytical techniques is employed to thoroughly characterize these complex materials.

Field Emission Scanning Electron Microscopy (FE-SEM) provides high-resolution images of the catalyst's surface morphology, revealing details about its structure and porosity. researchgate.netresearchgate.net

Energy Dispersive X-ray Spectroscopy (EDX or EDS) , often coupled with SEM, provides elemental analysis of the catalyst's surface, confirming the presence and distribution of elements like sulfur and nitrogen from the sulfonamide moiety, as well as the metallic components. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution imaging, allowing for the visualization of the catalyst's internal structure and the size and dispersion of nanoparticles within the support matrix. researchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the catalyst's surface. researchgate.net

Wavelength Dispersive X-ray Spectroscopy (WDX) is another elemental analysis technique that can be used to map the distribution of elements within the catalyst matrix with high spectral resolution. researchgate.net

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is used to determine the bulk elemental composition of the catalyst with high accuracy. researchgate.net It is particularly useful for quantifying the exact amount of metal loaded onto the catalyst support. researchgate.netnih.gov

For instance, a copper iodide nanoparticle catalyst decorated on a porous polysulfonamide gel was characterized using FE-SEM, EDX, TEM, WDX, and ICP-OES to confirm its nanostructure, the homogeneous distribution of elements, and the precise copper loading (0.7 mmol per gram). researchgate.net This comprehensive characterization is vital for establishing structure-activity relationships and for the rational design of new and improved catalytic systems. researchgate.netresearchgate.net

Thermal Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature. umw.edu.pl For p-Toluenesulfonamide, TGA provides critical data on its stability at elevated temperatures.

Studies have shown that p-Toluenesulfonamide is a thermally stable compound. chemicalbook.com A typical TGA analysis of p-TSA reveals its decomposition behavior under a controlled atmosphere. For instance, in a study comparing the thermal properties of different coal char additives, TGA was employed to assess the burnout rates, highlighting the technique's utility in understanding reaction kinetics at high temperatures. acs.org While specific TGA data for pure p-TSA is not extensively detailed in the provided results, the application of TGA in conjunction with other techniques like Differential Scanning Calorimetry (DSC) is common. DSC analyses of p-TSA show an endothermic peak around 138 °C, which corresponds to its melting point, indicating the initiation of a phase change. researchgate.net

The stability of related compounds, such as N-Ethyl-p-toluenesulfonamide, has been investigated using TGA, with decomposition typically occurring at temperatures above 200°C. This suggests that the core p-toluenesulfonyl structure possesses significant thermal resilience.

Interactive Table: Thermal Properties of p-Toluenesulfonamide and Related Compounds

| Compound | Analytical Technique | Key Finding | Reference |

| p-Toluenesulfonamide | DSC | Endothermic peak at approx. 138 °C (melting point) | researchgate.net |

| N-Ethyl-p-toluenesulfonamide | TGA | Decomposition onset >200°C |

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is an indispensable tool for elucidating the crystalline structure of solid materials. For p-Toluenesulfonamide, XRD analysis provides insights into its crystal lattice, phase composition, and degree of crystallinity, which can influence its physical and chemical properties. mdpi.com

Research involving the micronization of p-TSA using a rapid expansion of supercritical solution (RESS) process utilized XRD to compare the raw and processed particles. The XRD patterns of both forms showed nearly identical diffraction peaks, confirming that the chemical structure of p-TSA remained unchanged after the process. However, a decrease in the peak intensity of the micronized p-TSA was observed, suggesting a reduction in crystallinity and particle size. mdpi.com The analysis was conducted by scanning at a rate of 5° per minute in a 2θ range of 10–50°. mdpi.com

Furthermore, single-crystal X-ray diffraction has been employed to determine the precise molecular geometry of p-TSA derivatives and their complexes. For example, the crystal structure of (η⁵-Pentamethylcyclopentadienyl)(η⁶-p-toluenesulfonamide)ruthenium(II) tetraphenylborate (B1193919) was determined, revealing only minor changes to the sulfonamide's geometry upon coordination to the ruthenium complex. iucr.org In another study, the crystal structure of cis-N-(2-Hydroxycyclohexyl)-p-toluenesulfonamide was analyzed, showing two symmetry-independent molecules in the asymmetric unit with the cyclohexane (B81311) rings in a chair conformation. nih.gov These detailed structural analyses are crucial for understanding intermolecular interactions and molecular packing in the solid state.

Interactive Table: X-ray Diffraction Data for p-Toluenesulfonamide and its Derivatives

| Compound/Sample | XRD Technique | Key Findings | Reference |

| Raw and Micronized p-TSA | Powder XRD | Micronized p-TSA showed lower peak intensity, indicating decreased crystallinity. | mdpi.com |

| (η⁵-Pentamethylcyclopentadienyl)(η⁶-p-toluenesulfonamide)ruthenium(II) tetraphenylborate | Single-Crystal XRD | Monoclinic, P2₁/n space group; a = 12.2254 (2) Å, b = 13.4685 (2) Å, c = 22.9204 (5) Å, β = 104.000 (2)°. | iucr.org |

| cis-N-(2-Hydroxycyclohexyl)-p-toluenesulfonamide | Single-Crystal XRD | Triclinic, Pī space group; two independent molecules in the asymmetric unit. | nih.gov |

| p-Toluenesulfonamide included in a Metal–Macrocycle Framework (MMF) | Single-Crystal XRD | Monoclinic, P2₁/c space group; a = 19.5493(9) Å, b = 51.784(3) Å, c = 14.2759(7) Å, β = 90.7569(14)°. | rsc.org |

Surface Area Analysis (BET)

Brunauer-Emmett-Teller (BET) analysis is a widely used method for determining the specific surface area of a material by measuring the physical adsorption of a gas (typically nitrogen) on its surface. iitk.ac.in The surface area is a critical parameter that can influence a compound's dissolution rate, adsorption capacity, and catalytic activity. mdpi.comiitk.ac.in

In the context of p-Toluenesulfonamide, BET analysis can be particularly relevant when studying the effects of processing on its physical properties. For instance, micronization processes, which reduce particle size, are expected to increase the total surface area. mdpi.com An increased surface area can enhance the dissolution rate, a crucial factor in pharmaceutical applications. mdpi.com

While direct BET surface area data for p-Toluenesulfonamide was not found in the provided search results, the principle is clearly applicable. For example, a study on a molecularly imprinted polymer for the selective recognition of sulpiride (B1682569) utilized BET analysis to characterize the polymer's surface area and pore size, which were determined by nitrogen adsorption and desorption isotherms. semanticscholar.org Similarly, research on catalysts often employs BET to characterize their specific surface area, which is a key factor in their performance. researchgate.netgoogle.com Given that p-Toluenesulfonamide is used in various syntheses, understanding its surface properties through BET analysis would be valuable for optimizing reaction conditions and product outcomes.

Theoretical and Computational Chemistry of P Toluenesulfonamide

Electronic Structure and Molecular Properties

The electronic properties of a molecule are fundamental to understanding its stability, reactivity, and intermolecular interactions. Computational methods allow for a detailed analysis of these characteristics.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like p-Toluenesulfonamide (B41071). DFT calculations are used to predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and energies. researchgate.net

In the study of p-Toluenesulfonamide, quantum theoretical calculations have been performed using the hybrid B3LYP (Becke, 3-parameter, Lee-Yang-Parr) method combined with the 6-311G(d,p) basis set. researchgate.net This level of theory is employed to optimize the molecular structure and derive various electronic and spectroscopic properties. The structural parameters obtained from such geometry optimizations provide a foundational understanding of the molecule's three-dimensional shape. researchgate.net Furthermore, DFT is used as the basis for more specific analyses, such as vibrational spectral assignments through Normal Coordinate Analysis (NCA) and the study of intramolecular interactions via Natural Bond Orbital (NBO) and Quantum Theory of Atoms-in-Molecules (QTAIM) approaches. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity and stability. youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic or electron-donating capability. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For p-Toluenesulfonamide, the HOMO-LUMO energy gap has been calculated, providing insights into its kinetic stability. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.55196 |

| LUMO | -0.28191 |

| Energy Gap (ΔE) | 6.27005 |

The distribution of electron density within a molecule is crucial for understanding its polarity and how it interacts with other molecules. Charge distribution analysis provides a quantitative measure of the partial atomic charges on each atom in the molecule. These charges are not physical observables but are derived from the quantum mechanical wavefunction using various population analysis schemes. ambermd.org This analysis helps in identifying the electron-rich and electron-deficient regions within the p-Toluenesulfonamide molecule, which is essential for predicting its interaction behavior. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to identify the sites for electrophilic and nucleophilic attack within a molecule. researchgate.net The MEP surface is plotted over the molecule's electron density, using a color scale to represent the electrostatic potential. researchgate.net

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with nucleophilic character.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and represent the electrophilic character of the molecule.

Green regions represent areas with a neutral or near-zero potential.

For p-Toluenesulfonamide, the MEP map reveals the distribution of charge and highlights the reactive sites. The electronegative oxygen and nitrogen atoms are typically associated with negative potential (red), while the hydrogen atoms, particularly the one attached to the nitrogen, show positive potential (blue). researchgate.net This mapping provides a visual guide to the molecule's reactivity. researchgate.net

Molecular Conformation and Stability Studies

The three-dimensional arrangement of atoms in a molecule, or its conformation, significantly influences its physical and chemical properties. Computational methods are employed to explore the different possible conformations and determine their relative stabilities.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing specific geometric parameters, such as dihedral angles, while optimizing the rest of the molecular geometry. uni-muenchen.deq-chem.com This process, also known as a relaxed scan, helps to locate the energy minima on the PES, which correspond to stable conformers, and the energy maxima, which represent transition states between conformers. visualizeorgchem.com

For p-Toluenesulfonamide, a PES scan has been utilized to identify its most stable conformer. researchgate.net By rotating specific bonds, such as those within the sulfonamide group, the scan maps out the energy changes associated with these conformational adjustments. The conformation corresponding to the lowest point on the potential energy surface is identified as the most stable or ground-state conformation. This information is crucial for accurately predicting the molecule's properties, as subsequent calculations are typically performed on this optimized, most stable structure. researchgate.net

Geometry Optimization Studies for Structural Parameters

Geometry optimization is a computational chemistry process that seeks to determine the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This procedure iteratively adjusts the coordinates of the atoms to find the most stable structure, known as the equilibrium geometry. For p-toluenesulfonamide, quantum theoretical calculations have been performed to predict its structural parameters and identify its most stable conformer. researchgate.net

These studies commonly employ Density Functional Theory (DFT), a method that has proven effective for calculating the electronic structure of molecules. Specifically, the hybrid B3LYP method combined with the 6-311G(d,p) basis set has been utilized for the geometry optimization of p-toluenesulfonamide. researchgate.net The optimization process yields critical data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. This foundational analysis is essential for subsequent computational studies, as the accuracy of other predicted properties is highly dependent on the optimized molecular geometry. researchgate.net

Table 1: Representative Structural Parameters from Geometry Optimization (Note: The following table is an illustrative representation of the types of data obtained from geometry optimization studies. Actual values are derived from specific computational outputs.)

| Parameter | Atoms Involved | Value (Å or °) |

|---|---|---|

| Bond Lengths | ||

| C-S | 1.77 | |

| S-O | 1.45 | |

| S-N | 1.65 | |

| C-C (aromatic) | 1.39 - 1.40 | |

| C-H (methyl) | 1.09 | |

| Bond Angles | ||

| O-S-O | 120.0 | |

| O-S-N | 107.0 | |

| C-S-N | 106.0 | |

| Dihedral Angles |

Intermolecular and Intramolecular Interactions

The stability, crystal packing, and chemical behavior of p-toluenesulfonamide are governed by a complex network of intermolecular and intramolecular interactions. Computational methods provide profound insights into the nature and strength of these forces.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. multidisciplinaryjournals.comscirp.org It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilization energy (E⁽²⁾). scirp.org A higher E⁽²⁾ value indicates a more intense interaction, signifying greater stabilization. scirp.org

Table 2: Key Donor-Acceptor Interactions from NBO Analysis (Note: This table illustrates typical interactions and stabilization energies identified by NBO analysis for molecules containing similar functional groups.)

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) O | π* (C-C) | ~25.0 | Lone Pair → Antibonding π |

| LP (1) N | σ* (S-O) | ~5.0 | Lone Pair → Antibonding σ |

| π (C-C) | π* (C-C) | ~20.0 | π Bond → Antibonding π |

Quantum Theory of Atoms-in-Molecules (QTAIM)

The Quantum Theory of Atoms-in-Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. nih.govchemrxiv.org This approach is used to analyze the topology of the electron density, identifying critical points (bond critical points, ring critical points, etc.) that characterize the nature of chemical bonds and other intramolecular interactions. nih.gov

In the study of p-toluenesulfonamide, the QTAIM approach has been utilized to investigate various intramolecular interactions within the molecule. researchgate.net By analyzing the properties of the electron density at the bond critical points (BCPs) between atoms, such as its magnitude (ρ) and its Laplacian (∇²ρ), QTAIM can classify interactions as either shared (covalent) or closed-shell (ionic, van der Waals, or hydrogen bonds). This analysis provides a detailed map of the bonding framework and non-covalent interactions that dictate the molecule's structure and stability. researchgate.net

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comnih.gov The Hirshfeld surface of a molecule is defined as the region where the contribution of its electron density to the total crystal electron density is greater than that from any other molecule. mdpi.com This surface can be mapped with various properties, such as the normalized contact distance (d_norm), to highlight regions involved in close intermolecular contacts. nih.gov

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This table shows representative contributions for organic molecules with similar elemental composition, as derived from 2D fingerprint plots.)

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 40 - 50% | Represents contacts between hydrogen atoms on adjacent molecules. |

| O···H / H···O | 20 - 30% | Indicates hydrogen bonding and other close contacts involving oxygen and hydrogen. |

| C···H / H···C | 15 - 25% | Relates to interactions between hydrogen atoms and the aromatic ring or methyl group. |

| C···C | 3 - 8% | Suggests the presence of π-π stacking interactions between aromatic rings. |

Reactivity Prediction and Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. By calculating various electronic properties, it is possible to identify the most likely sites for chemical reactions.

Fukui Functions for Chemical Selectivity Sites

Fukui functions are reactivity descriptors derived from Density Functional Theory that are used to identify the most reactive sites within a molecule. ias.ac.in These functions measure the change in electron density at a specific point when the total number of electrons in the system changes. schrodinger.com This allows for the prediction of sites susceptible to electrophilic attack (where an electron is added) and nucleophilic attack (where an electron is removed). ias.ac.inschrodinger.com

For p-toluenesulfonamide, Fukui functions have been calculated to reveal the chemical selectivity or reactivity sites. researchgate.net The analysis identifies which atoms are most likely to act as Lewis acids (electrophiles) and which are most likely to act as Lewis bases (nucleophiles). schrodinger.com This information is crucial for understanding the molecule's behavior in chemical reactions, predicting the products of reactions, and designing new synthetic pathways. researchgate.netpatsnap.comchemicalbook.com

Computational Modeling of Reaction Pathways and Transition States of p-Toluenesulfonamide

The study of reaction mechanisms at a molecular level is greatly enhanced by computational chemistry, which provides insights into the energetic and structural changes that occur as reactants transform into products. For p-toluenesulfonamide (also known as tosylamide), computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways and characterizing the fleeting, high-energy structures known as transition states.

Understanding the reaction mechanisms of p-toluenesulfonamide is crucial due to its versatile role in organic synthesis, where it can act as both a nucleophile and an electrophile. patsnap.com The sulfonamide group is key to its reactivity; the nitrogen atom's lone pair of electrons allows it to act as a nucleophile, while the electron-withdrawing nature of the sulfonyl group can render the sulfonamide susceptible to nucleophilic attack and stabilize transition states. patsnap.com

Theoretical Approaches to Modeling Reaction Pathways

Computational chemists employ various methods to map out the potential energy surface (PES) of a reaction. A key objective is to locate the minimum energy pathway, which represents the most likely route from reactants to products. This involves identifying stationary points on the PES, which include the reactants, products, any intermediates, and, most importantly, the transition states.

Transition states are first-order saddle points on the potential energy surface, meaning they are an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom. github.io The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate.

Case Study: Nucleophilic Substitution at the Sulfonyl Group

A common reaction type for sulfonamides involves nucleophilic substitution at the sulfur atom. While specific computational studies detailing the nucleophilic substitution on p-toluenesulfonamide are not abundant in publicly available literature, the principles can be inferred from studies on analogous sulfonyl compounds.

For instance, in a reaction where a nucleophile (Nu⁻) attacks the sulfur atom of p-toluenesulfonamide, the reaction would proceed through a transition state where the Nu-S bond is partially formed and the S-N bond of the sulfonamide is partially broken. DFT calculations can be used to model this process, providing detailed information about the geometry and energy of the transition state.

A hypothetical reaction pathway for the nucleophilic substitution on the deprotonated form of p-toluenesulfonamide (tosylamide anion) with a generic nucleophile (Nu⁻) could be modeled. The calculations would aim to determine the structure of the transition state and the activation energy for the reaction.

Table 1: Hypothetical Transition State Geometry for Nucleophilic Substitution on a Tosylamide Derivative

| Parameter | Reactant (Tosylamide Anion) | Transition State | Product |

| Nu-S Bond Length (Å) | --- | 2.250 | 1.850 |

| S-N Bond Length (Å) | 1.630 | 1.890 | --- |

| Nu-S-N Bond Angle (°) | --- | 175.0 | --- |

| S-O Bond Length (Å) | 1.450 | 1.465 | 1.480 |

Note: The data in this table is illustrative and based on general principles of nucleophilic substitution at a sulfonyl center. It does not represent experimentally or computationally verified values for p-toluenesulfonamide itself.

Computational Insights into Reaction Mechanisms

DFT studies on related compounds, such as the elimination reactions of p-toluenesulfonates, have successfully elucidated reaction mechanisms. nih.gov These studies demonstrate how computational methods can map out the steps of a reaction, including deprotonation and subsequent elimination, and calculate the energy barriers associated with each step.

In the context of p-toluenesulfonamide, computational modeling could be applied to investigate various reactions, including:

N-alkylation/N-arylation: Modeling the reaction of the tosylamide anion with alkyl or aryl halides to form N-substituted sulfonamides.

Reactions with Carbonyl Compounds: Investigating the condensation reactions between p-toluenesulfonamide and aldehydes or ketones. patsnap.com

The Ritter Reaction: Elucidating the mechanism of the reaction between p-toluenesulfonamide and carbocations generated from alcohols or alkenes.

For each of these reactions, computational modeling would provide a detailed picture of the transition state, including the breaking and forming of bonds, and the flow of electron density. The calculated activation energies would offer quantitative insights into the reaction kinetics, helping to explain why certain reaction pathways are favored over others.

Environmental Occurrence, Fate, and Transport Studies of P Toluenesulfonamide

Environmental Distribution and Detection in Hydrological Systems

p-Toluenesulfonamide (B41071) (p-TSA) is recognized as a widespread organic micropollutant originating from various industrial and commercial applications. nih.govnih.gov Its use as a plasticizer, an intermediate in the synthesis of pesticides and pharmaceuticals, and as a degradation product of the disinfectant chloramine-T contributes to its release into the environment through different waste streams. nih.govnih.govnih.gov Consequently, its presence has been documented in numerous components of the urban water cycle. nih.gov

Studies, particularly in urban areas like Berlin, Germany, have shown that p-TSA is ubiquitous throughout the aquatic environment. nih.govoup.com

Wastewater: In wastewater treatment plant (WWTP) influents in Berlin, p-TSA has been detected in concentrations ranging from 2 to 15 µg/L. oup.com Following treatment, the effluent concentrations were found to be between <0.15 to 2.34 µg/L, indicating a significant but incomplete removal during the wastewater treatment process. oup.com Research has shown that wastewater treatment can reduce p-TSA concentrations by approximately 90%. researchgate.net In Athens, Greece, p-TSA was also consistently detected in WWTP influents and effluents. researchgate.net

Surface Water: As a consequence of WWTP discharges, p-TSA is frequently found in surface waters. In Berlin, surface water concentrations were reported to be in the range of <0.05 to 1.15 µg/L. oup.com Runoff from agricultural fields irrigated with treated effluent is another pathway, with reported concentrations of <650 ng/L in runoff and <630 ng/L in the effluent-dominated stream water. researchgate.net

Groundwater: The persistence of p-TSA in certain conditions leads to its detection in groundwater, especially in areas impacted by long-term sewage application. nih.govoup.com In the vicinity of a former sewage farm in Berlin, groundwater concentrations were notably high, ranging from <0.05 to 20 µg/L, with some measurements reaching up to 41 µg/L. oup.comresearchgate.net These high concentrations highlight the compound's potential to accumulate in anoxic aquifer environments. nih.gov

Drinking Water: The presence of p-TSA in raw water sources can lead to its detection in finished drinking water. oup.com In Berlin, bank filtrate, a source for drinking water, contained p-TSA at concentrations of <0.05 to 0.30 µg/L. oup.com After treatment, drinking water concentrations were measured between <0.05 and 0.54 µg/L. oup.com Similar to wastewater treatment, drinking water treatment processes were also found to reduce p-TSA levels by about 90%. researchgate.net The compound has also been identified, though not quantified, in drinking water in Cincinnati, OH. researchgate.net

Table 1: Concentration of p-Toluenesulfonamide in Various Water Systems

Generated code Table of Mentioned Compounds

Compound Name Abbreviation p-Toluenesulfonamide p-TSA Chloramine-T 4-hydroxymethylbenzenesulphonamide 4-carboxybenzenesulphonamide 3,4-dihydroxybenzoate Amidosulfurous acid Sulfite Ammonium Hydroxyl radical OH•

Volatilization Potential and Henry's Law Constant

The potential for a chemical to volatilize from water or soil is a critical factor in its environmental transport and fate. This potential is scientifically quantified by Henry's Law Constant. For p-Toluenesulfonamide (p-TSA), the data indicates a low tendency to volatilize.

The Henry's Law Constant for p-TSA is estimated to be 4.7 x 10⁻⁷ atm-m³/mol nih.govechemi.com. This low value indicates that the compound is essentially nonvolatile from water surfaces echemi.com. For context, chemicals with a Henry's Law Constant less than 10⁻⁷ atm·m³/mol are generally considered to have a low impact on aquatic exposure via volatilization epa.gov. Consequently, volatilization from moist soil is also not expected to be an important fate process for p-TSA nih.govechemi.com.

Table 1: Volatilization Data for p-Toluenesulfonamide| Parameter | Value | Reference |

|---|---|---|

| Henry's Law Constant | 4.7 x 10⁻⁷ atm-m³/mol (estimated) | nih.govechemi.com |

| Vapor Pressure | 9.6 x 10⁻⁵ mm Hg at 25°C (estimated) | nih.govechemi.com |

Bioconcentration Potential in Aquatic Organisms (BCF values)

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water. The Bioconcentration Factor (BCF) is the ratio of the chemical's concentration in an organism to its concentration in the water at equilibrium. It is a key indicator of a substance's potential to enter the food web.

Table 2: Bioconcentration Data for Toluenesulfonamides| Compound | BCF Value | Method | Reference |

|---|---|---|---|

| p-Toluenesulfonamide | 3.2 | Estimated | nih.govechemi.com |

| o-Toluenesulfonamide | < 2.6 | Experimental (OECD TG 305) | oecd.org |

Analytical Monitoring Strategies in Environmental Waters

Effective monitoring of p-Toluenesulfonamide in the environment requires sensitive and specific analytical methods capable of detecting low concentrations in complex matrices like wastewater, surface water, and groundwater.

Several advanced analytical techniques have been developed for the determination of p-TSA in environmental water samples. A prominent and widely used method is liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) nih.govfu-berlin.de. This technique offers high sensitivity and specificity, enabling the detection and quantification of p-TSA at concentrations as low as 0.02 µg/L nih.govfu-berlin.deresearchgate.net. To handle the typically low environmental concentrations, a sample enrichment step using automated solid-phase extraction (SPE) is commonly employed prior to the HPLC-MS/MS analysis fu-berlin.deresearchgate.net.

Another established method for analyzing toluenesulfonamides in river water and sediment is gas chromatography-mass spectrometry (GC/MS). This method involves extracting the compounds from the water sample with a solvent like ethyl acetate, followed by a clean-up step using florisil (B1214189) column chromatography before GC/MS determination jst.go.jp. This GC/MS method has reported determination limits of 0.29 µg/L for p-TSA in river water jst.go.jp.

Studies utilizing these methods have successfully monitored p-TSA across various parts of the water cycle. For instance, in Berlin, Germany, HPLC-MS/MS was used to analyze wastewater, surface water, groundwater, and drinking water, revealing the ubiquitous presence of p-TSA nih.govresearchgate.net. Concentrations were found to be highest in wastewater (up to 50.8 µg/L) and in groundwater impacted by former sewage farms (up to 41 µg/L), with lower levels detected in surface water (up to 1.15 µg/L) and drinking water (up to 0.27 µg/L) nih.govresearchgate.net.

Table 3: Analytical Methods for p-Toluenesulfonamide in Water| Method | Sample Preparation | Detection Limit | Matrix | Reference |

|---|---|---|---|---|

| HPLC-MS/MS | Solid-Phase Extraction (SPE) | 0.02 µg/L | Wastewater, Surface Water, Groundwater, Drinking Water | nih.govfu-berlin.deresearchgate.net |

| GC/MS | Ethyl Acetate Extraction, Florisil Column Cleanup | 0.29 µg/L | River Water | jst.go.jp |

Process Development and Engineering Aspects for P Toluenesulfonamide Production

Industrial Synthesis Route Optimization

The optimization of industrial synthesis routes for p-toluenesulfonamide (B41071) is paramount for achieving high yield, purity, and cost-effectiveness while minimizing environmental impact. Traditional methods often involve the reaction of p-toluenesulfonyl chloride with ammonia (B1221849). google.com However, this can generate significant waste streams. google.com Modern approaches focus on developing cleaner and more efficient catalytic systems and optimizing solvent use.

Catalyst innovation is at the forefront of optimizing p-toluenesulfonamide synthesis. Research has explored various catalytic systems to enhance reaction efficiency and selectivity. One approach involves the direct amidation of p-toluenesulfonic acid, which avoids the generation of large amounts of waste acid associated with the p-toluenesulfonyl chloride route. google.com

In this context, organic boronic acids have been investigated as catalysts. patsnap.com These catalysts are believed to complex with the oxygen on the sulfo group of p-toluenesulfonic acid, which increases the positive charge on the sulfur atom and makes it more susceptible to nucleophilic attack by ammonia. patsnap.com This catalytic method allows the reaction to proceed under milder conditions and results in a cleaner production process, although the reported yield is around 40%. google.compatsnap.com

Another advancement is the use of solid super acid catalysts, such as PIMs (Polymers of Intrinsic Microporosity) supported catalysts, for the synthesis of N-alkyl p-toluenesulfonamide. google.com These catalysts have demonstrated high yields and operate under mild reaction conditions. google.com A significant advantage of solid catalysts is their ease of separation and potential for recycling, which contributes to a more sustainable and economical industrial process. google.com

| Catalyst Type | Reactants | Key Advantages | Reported Yield |

| Organic Boronic Acid | p-Toluenesulfonic acid, Ammonia | Cleaner process, no waste acid discharge. google.compatsnap.com | ~40% google.compatsnap.com |

| PIMs Supported Solid Super Acid | Anhydrous p-toluenesulfonamide, Primary amine | High yield, mild conditions, recyclable catalyst. google.com | Up to 70.53% google.com |

For the direct amidation of p-toluenesulfonic acid, low-toxicity solvents like methylene (B1212753) chloride have been utilized. google.com The use of methylene chloride allows for better temperature control, enabling the reaction to be carried out at temperatures below 0°C. google.com This low-temperature process helps to minimize side reactions and reduce energy consumption. google.com

The solubility of p-toluenesulfonamide has been studied in a wide range of solvents, including alcohols, ketones, and esters. researchgate.net The solubility generally increases with temperature in all tested solvents. researchgate.net This data is crucial for designing crystallization and purification processes. For instance, in a selection of alcohols, the solubility follows the order: methanol (B129727) > ethanol (B145695) > n-propanol > isopropanol (B130326) > n-butanol > n-pentanol > isopentanol > isobutanol, which correlates with solvent polarity. researchgate.net

Effective solvent recovery is a key aspect of a green and economical industrial process. Distillation is a common method for recovering volatile solvents like methylene chloride. google.comgoogle.com Implementing efficient solvent recovery systems not only reduces the environmental footprint of the manufacturing process but also significantly lowers operational costs.

| Solvent | Key Characteristics/Applications | Recovery Method |

| Methylene Chloride | Low toxicity, allows for low-temperature reaction control. google.com | Distillation google.comgoogle.com |

| Alcohols (e.g., Methanol, Ethanol) | High solubility for p-toluenesulfonamide, useful for purification. researchgate.net | Not specified |

| Ketones (e.g., Acetone, Cyclopentanone) | High solubility for p-toluenesulfonamide. researchgate.net | Not specified |

Particle Engineering and Formulation

Particle engineering is a critical downstream process that modifies the physical characteristics of p-toluenesulfonamide to meet the requirements of its final application. This often involves controlling particle size and distribution, which can significantly impact properties such as dissolution rate. mdpi.com

Micronization techniques are employed to reduce the particle size of a substance. The Rapid Expansion of Supercritical Solution (RESS) process is a notable method for the micronization of p-toluenesulfonamide. mdpi.comresearchgate.net In the RESS process, the material is dissolved in a supercritical fluid, typically carbon dioxide, under high pressure and temperature. nih.gov This solution is then rapidly expanded through a nozzle into a chamber at a lower pressure, causing the supercritical fluid to vaporize and the solute to precipitate as fine particles. mdpi.com

The RESS process has been successfully applied to reduce the average particle size of p-toluenesulfonamide from an initial size of 294.8 μm to as small as 1.1 μm. mdpi.comresearchgate.net A key advantage of this technique is that it can produce micronized particles without the use of organic solvents, resulting in a clean product. nih.gov Physicochemical analyses, such as Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and differential scanning calorimetry (DSC), have shown that the chemical structure of p-toluenesulfonamide remains unchanged after micronization by RESS. mdpi.comresearchgate.net

The characteristics of the particles produced by the RESS process are highly dependent on the operating parameters. Key parameters that can be optimized include extraction temperature, extraction pressure, pre-expansion temperature, and post-expansion temperature. mdpi.comresearchgate.net

Studies have shown that the extraction temperature is the most significant factor influencing the micronization of p-toluenesulfonamide in the RESS process. mdpi.comresearchgate.net An increase in extraction temperature at a constant pressure can lead to an increase in the solubility of p-toluenesulfonamide in supercritical CO2, which in turn promotes the formation of smaller particles upon expansion. researchgate.net For example, as the extraction temperature increased, the mean size of the RESS-processed p-toluenesulfonamide microparticles decreased from 1.70 to 1.09 μm. researchgate.net

The optimal operating conditions for achieving the smallest average particle size of 1.1 μm for p-toluenesulfonamide have been identified as an extraction temperature of 50 °C, an extraction pressure of 220 MPa, a pre-expansion temperature of 220 °C, and a post-expansion temperature of 30 °C. mdpi.comresearchgate.net The optimization of these parameters is crucial for controlling the final particle size and achieving the desired product characteristics.

| RESS Process Parameter | Investigated Levels | Effect on Particle Size | Optimal Condition for Smallest Particle Size (1.1 μm) |

| Extraction Temperature | 40, 50, 60 °C | Most significant factor; higher temperature leads to smaller particles. mdpi.comresearchgate.netresearchgate.net | 50 °C mdpi.comresearchgate.net |

| Extraction Pressure | 180, 200, 220 MPa | Higher pressure generally leads to smaller particles. mdpi.comresearchgate.net | 220 MPa mdpi.comresearchgate.net |

| Pre-expansion Temperature | 200, 210, 220 °C | Less significant than extraction temperature. mdpi.comresearchgate.net | 220 °C mdpi.comresearchgate.net |

| Post-expansion Temperature | 25, 30, 35 °C | Less significant than extraction temperature. mdpi.comresearchgate.net | 30 °C mdpi.comresearchgate.net |

Research Gaps and Future Directions in Sodium P Toluenesulfonamide Studies

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of sulfonamides often relies on sulfonyl chlorides, which can be harsh and environmentally taxing. mdpi.com A significant push in current research is the development of greener, more sustainable synthetic routes that avoid toxic reagents and solvents.

Future research is trending towards methodologies that are both environmentally friendly and cost-effective. rsc.org Key areas of exploration include:

Mechanochemistry: Solvent-free mechanochemical approaches are being developed for the one-pot synthesis of sulfonamides. rsc.org These methods, which involve tandem oxidation-chlorination followed by amination, reduce waste and avoid the use of harsh solvents. rsc.org

Green Solvents: The use of deep eutectic solvents (DES) and water as reaction media presents a sustainable alternative to traditional organic solvents. mdpi.comthieme-connect.com Research into the oxidative chlorination of thiols in sustainable solvents like water, ethanol (B145695), and glycerol (B35011) is a promising avenue. researchgate.net

Alternative Reagents: Efforts are being made to replace traditional chlorinating agents and organic bases with more benign alternatives. mdpi.com For instance, methods using sodium carbonate as an HCl scavenger in water have been reported, simplifying product isolation and minimizing waste. mdpi.com Another approach utilizes sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an efficient oxidant for converting thiols to sulfonyl chlorides in situ. researchgate.net

Electrosynthesis: Electrochemical methods offer a conceptually new and simpler way to synthesize sulfonamides, avoiding harsh conditions and reagents. chemistryworld.com

Development of Highly Selective and Efficient Catalytic Systems

The formation of the C-N bond is central to the synthesis of many sulfonamides, and catalysis plays a pivotal role in achieving this transformation efficiently and selectively. While progress has been made, particularly with copper and palladium-catalyzed reactions, there is a continuing need for more robust and versatile catalytic systems.

Future research directions in this area include:

Ligand-Free Copper Catalysis: Developing efficient and convenient protocols for the N-arylation of sulfonamides using ligand-free copper iodide is an area of active research. researchgate.net This approach simplifies the reaction setup and reduces costs.

Nitrene Transfer Catalysis: Transition-metal-catalyzed nitrene transfer reactions are powerful tools for forming C-N bonds. nih.gov The development of new catalysts for asymmetric aziridination and C-H bond amination is a key challenge, with a focus on expanding the scope of nitrene precursors and gaining new mechanistic insights. nih.gov

Novel Catalytic Systems: Research into innovative catalysts, such as PIMs-supported solid superacids, for the synthesis of N-alkyl p-toluenesulfonamides is underway. google.com These systems offer advantages like mild reaction conditions and catalyst recyclability. google.com

Computational Design: The use of computational methods to parameterize ligands can help in the rational design of more effective catalysts. researchgate.net Understanding the relationship between a catalyst's steric properties and its activity can accelerate the discovery of new systems for C-N coupling reactions. researchgate.net

The ultimate goal is to develop highly active, selective, and broadly applicable catalytic methods that can be used to synthesize a diverse range of sulfonamides under mild and practical conditions.

Deeper Mechanistic Insights into Complex Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For reactions involving sodium p-toluenesulfonamide (B41071) and its derivatives, several mechanistic questions remain.

Key areas for future mechanistic studies include:

Oxidation Reactions: The kinetics and mechanisms of oxidation reactions involving sodium N-halo-p-toluenesulfonamides, such as chloramine-T and bromamine-T, are still being investigated. researchgate.net Studies have examined the oxidation of various substrates, but a deeper understanding of the reactive species and transition states is needed. researchgate.net

Multifaceted Reactivity: P-toluenesulfonamide can act as a nucleophile or an electrophile depending on the reaction conditions. patsnap.com Further studies are required to fully elucidate the factors that govern its reactivity in different chemical environments, including its role in substitution and condensation reactions. patsnap.com

Catalytic Cycles: For newly developed catalytic systems, detailed mechanistic studies are crucial. This includes identifying the active catalytic species, understanding the elementary steps of the catalytic cycle (e.g., oxidative addition, reductive elimination), and clarifying the role of ligands and additives.

Three-Component Reactions: The mechanism of multi-component reactions, such as the palladium-catalyzed coupling of K2S2O5, amines, and aryl halides, needs further exploration to be fully understood. thieme-connect.com

Advanced spectroscopic techniques and computational modeling will be invaluable tools in these investigations, providing insights that can guide the development of more efficient and selective synthetic transformations.

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules, offering insights that can guide experimental work. For sulfonamides, computational modeling is being applied to a wide range of problems.

Future directions in this area focus on:

Property Prediction: Using methods like Density Functional Theory (DFT), researchers can predict a variety of physicochemical properties of sulfonamides, including geometric structures, electronic properties, and thermodynamic stability. nih.gov These predictions can be correlated with experimental data, such as electrochemical potentials, to validate the computational models. nih.gov

Acidity (pKa) Prediction: Accurately predicting the pKa values of sulfonamides is crucial for understanding their behavior in biological and environmental systems. acs.org High-level quantum chemical methods combined with implicit solvent models are being developed to predict pKa values with high accuracy. acs.org

Quantitative Structure-Property Relationship (QSPR): QSPR models are being established to forecast the biological and physical attributes of sulfonamide derivatives. nih.gov By calculating topological indices and using linear regression, these models can predict properties like melting point and formula weight, aiding in the design of new compounds with desired characteristics. nih.gov

Spectroscopic Analysis: Computational methods are used to calculate and predict spectroscopic data, such as vibrational frequencies (FT-IR, FT-Raman) and NMR chemical shifts. researchgate.netresearchgate.net These theoretical spectra can be compared with experimental data to confirm molecular structures and assignments. researchgate.net

The continued development of more accurate and efficient computational methods will enhance our ability to predict the behavior of sodium p-toluenesulfonamide and related compounds, accelerating research and development in this field.

Comprehensive Environmental Fate Modeling and Monitoring of Sulfonamide Compounds

The widespread use of sulfonamides has led to their detection in various environmental compartments, raising concerns about their potential impact. agriculturejournals.cz Understanding the environmental fate of these compounds is essential for assessing and mitigating any associated risks.

Significant research gaps and future directions include:

Long-Term Monitoring: Long-term studies are needed to understand the persistence and mobility of sulfonamides in the environment. nih.gov Research has shown that sulfonamides can be a long-term source of groundwater contamination, even years after their application to soil has ceased. nih.gov

Biodegradation Pathways: While it is known that biodegradation is a key process in the dissipation of sulfonamides, the specific microorganisms, metabolic pathways, and functional genes involved are not fully understood. nih.govnih.govnih.gov Identifying the initial steps in the biodegradation pathway, such as the oxidation of the methyl group of p-toluenesulfonamide, is a critical area of research. nih.gov

Transformation Products: Sulfonamides can be transformed into various products in the environment, and these transformation products may themselves be persistent or toxic. researchgate.net There is a significant lack of data on the occurrence, degradability, and ecotoxicity of most sulfonamide transformation products. researchgate.net